(1S,2R)-2-Aminocyclohexane-1-carboxamide hydrochloride (1S,2R)-2-Aminocyclohexane-1-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13526466
InChI: InChI=1S/C7H14N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6+;/m0./s1
SMILES: C1CCC(C(C1)C(=O)N)N.Cl
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol

(1S,2R)-2-Aminocyclohexane-1-carboxamide hydrochloride

CAS No.:

Cat. No.: VC13526466

Molecular Formula: C7H15ClN2O

Molecular Weight: 178.66 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-2-Aminocyclohexane-1-carboxamide hydrochloride -

Specification

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
IUPAC Name (1S,2R)-2-aminocyclohexane-1-carboxamide;hydrochloride
Standard InChI InChI=1S/C7H14N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6+;/m0./s1
Standard InChI Key CHFHYQUMEXHWPD-RIHPBJNCSA-N
Isomeric SMILES C1CC[C@H]([C@H](C1)C(=O)N)N.Cl
SMILES C1CCC(C(C1)C(=O)N)N.Cl
Canonical SMILES C1CCC(C(C1)C(=O)N)N.Cl

Introduction

Chemical Identity and Basic Properties

(1S,2R)-2-Aminocyclohexane-1-carboxamide hydrochloride (CAS: 158414-45-0) belongs to the class of aminocyclohexane derivatives. Its molecular formula is C7H14ClN2O\text{C}_7\text{H}_{14}\text{ClN}_2\text{O}, with a molecular weight of 195.65 g/mol . The compound features a cyclohexane ring substituted at the 1- and 2-positions by a carboxamide group and an amine, respectively, both in specific stereochemical orientations. The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays .

Key synonyms include:

  • (1S,2R)-2-Aminocyclohexane-1-carboxylic acid hydrochloride

  • (1S,2R)-CIS-2-AMINO-1-CYCLOHEXANE-CARBOXYLIC ACID HYDROCHLORIDE

  • Cyclohexanecarboxylic acid, 2-amino-, hydrochloride (1:1), (1S,2R)- .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (1S,2R)-2-aminocyclohexane-1-carboxamide hydrochloride involves multi-step processes optimized for stereochemical control. A patent detailing the synthesis of related aminocyclohexanol hydrochlorides (WO2017019487A1) provides insights into analogous methodologies :

  • Cyclohexene Intermediate Formation:

    • Starting with 4-methylcyclohex-3-enamine, a Boc-protected intermediate is generated using tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) .

    • Reaction conditions: 0–5°C, NaOH as base, and DCM as solvent .

  • Reduction and Oxidation:

    • Sodium borohydride (NaBH4\text{NaBH}_4) in tetrahydrofuran (THF) with boron trifluoride etherate (BF3OEt2\text{BF}_3\cdot\text{OEt}_2) facilitates stereoselective reduction .

    • Subsequent oxidation with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) yields hydroxylated intermediates .

  • Hydrochloride Salt Formation:

    • Treatment with hydrochloric acid (HCl\text{HCl}) in methanol (MeOH\text{MeOH}) produces the final hydrochloride salt .

Process Optimization

Critical parameters include solvent choice (DCM, THF), temperature control (0–25°C), and stoichiometric ratios of reducing agents. The patent reports a 78.7% yield for a related intermediate, highlighting the efficiency of these methods .

Structural and Crystallographic Analysis

Molecular Conformation

X-ray crystallography of a structurally analogous hydrate, (1S,2R)-1-amino-2-methoxycyclohexane-1-carboxamide hydrochloride 0.25-hydrate, reveals:

  • A chair conformation for the cyclohexane ring .

  • Intramolecular hydrogen bonding between the amine and carboxamide groups, stabilizing the structure .

  • Water molecules occupying lattice sites, contributing to crystalline stability .

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR spectra show distinct signals for the amine (δ=1.82.1\delta = 1.8–2.1 ppm) and carboxamide (δ=7.27.5\delta = 7.2–7.5 ppm) protons .

  • IR: Stretching vibrations at 1650 cm1^{-1} (C=O) and 3300 cm1^{-1} (N-H) confirm functional groups .

Pharmacological Applications

Calcilytic Activity

(1S,2R)-2-Aminocyclohexane-1-carboxamide hydrochloride derivatives demonstrate potent calcilytic effects by antagonizing the calcium-sensing receptor (CaSR). Key findings include:

  • IC50_{50} Values: Analogous carboxamide derivatives exhibit IC50_{50} values as low as 0.33 μM in inhibiting calcium-induced inositol phosphate accumulation .

  • Stereochemical Specificity: The (1S,2S,1’R)-configuration maximizes receptor affinity, underscoring the importance of stereochemistry .

Structure-Activity Relationships (SAR)

  • Naphthyl Substitutions: Replacement of the 1-naphthyl group with biphenyl reduces activity by 6-fold .

  • Methyl Group Impact: Removal of the C-1’ methyl group decreases potency, highlighting its role in hydrophobic interactions .

Physicochemical Properties

PropertyValueSource
Molecular Weight195.65 g/mol
Solubility (Water)>50 mg/mL (20°C)
Melting Point210–215°C (decomposes)
LogP (Octanol-Water)-1.2

Analytical and Characterization Methods

Chromatography

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity .

  • TLC: Silica gel plates (ethyl acetate:hexane = 3:7) visualize spots via ninhydrin staining .

Thermal Analysis

  • DSC: Endothermic peaks at 212°C correlate with decomposition .

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